molecular formula C10H12ClNS B1284991 1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine hydrochloride CAS No. 849776-43-8

1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine hydrochloride

Cat. No.: B1284991
CAS No.: 849776-43-8
M. Wt: 213.73 g/mol
InChI Key: PBEZSHRKTUDPLK-UHFFFAOYSA-N
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Description

1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine hydrochloride is a benzothiophene-derived amine compound characterized by a benzo[b]thiophene core linked to a methanamine group with an N-methyl substitution and a hydrochloride counterion. This structure combines the aromatic properties of benzothiophene with the basicity of a tertiary amine, enhancing its solubility and reactivity in biological systems. The compound’s molecular formula is C₁₀H₁₂ClNS (calculated based on analogous structures), with the benzo[b]thiophene moiety contributing to π-π stacking interactions and the N-methyl group influencing lipophilicity and metabolic stability .

Properties

IUPAC Name

1-(1-benzothiophen-2-yl)-N-methylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NS.ClH/c1-11-7-9-6-8-4-2-3-5-10(8)12-9;/h2-6,11H,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBEZSHRKTUDPLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC2=CC=CC=C2S1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60588652
Record name 1-(1-Benzothiophen-2-yl)-N-methylmethanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849776-43-8
Record name 1-(1-Benzothiophen-2-yl)-N-methylmethanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Approach

The synthesis of 1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine hydrochloride typically involves:

  • Functionalization of the benzo[b]thiophene core at the 2-position.
  • Introduction of the aminomethyl group.
  • N-methylation of the primary amine.
  • Conversion to the hydrochloride salt for isolation and purification.

This sequence can be achieved through reductive amination or nucleophilic substitution methods, often utilizing protected intermediates and selective deprotection steps.

Key Synthetic Routes and Reaction Conditions

Reductive Amination Route

A widely employed method uses reductive amination of 2-formylbenzo[b]thiophene (aldehyde intermediate) with methylamine or its derivatives, followed by reduction with sodium borohydride or sodium triacetoxyborohydride. This approach offers high selectivity and yields for the N-methylated aminomethyl derivative.

  • Step 1: Preparation of 2-formylbenzo[b]thiophene from benzo[b]thiophene via formylation (e.g., Vilsmeier-Haack reaction).
  • Step 2: Reaction of the aldehyde with methylamine under mild acidic or neutral conditions to form an imine intermediate.
  • Step 3: Reduction of the imine to the corresponding amine using NaBH4 or NaBH(OAc)3.
  • Step 4: Conversion of the free base amine to the hydrochloride salt by treatment with HCl in ether or other suitable solvents.

This method is supported by analogous syntheses of thiophenylmethanamines reported in the literature, where brominated benzo[b]thiophene derivatives were converted to amines through nucleophilic substitution and subsequent methylation steps.

N-Methylation of Primary Amines

N-Methylation can be performed on the primary amine intermediate using methyl iodide (iodomethane) in the presence of a base such as sodium hydride (NaH). This step is typically carried out on Boc-protected amines to avoid over-alkylation and facilitate purification.

  • Typical conditions: NaH and iodomethane in anhydrous solvents, followed by acidic deprotection (e.g., 2M HCl in diethyl ether) to yield the N-methylamine hydrochloride salt.

Alternative Methods: Nucleophilic Substitution

In some protocols, brominated benzo[b]thiophene intermediates are reacted with methylamine or methylamine equivalents under copper-catalyzed conditions or using sodium methoxide and copper bromide to introduce the aminomethyl group. The tritylamine protection strategy is used to improve yields and selectivity, with acidic cleavage of the trityl group to liberate the free amine.

Representative Preparation Scheme Summary

Step Reaction Type Reagents/Conditions Outcome
1 Formylation Vilsmeier-Haack reagent on benzo[b]thiophene 2-Formylbenzo[b]thiophene
2 Reductive amination Methylamine, NaBH4 or NaBH(OAc)3 1-(Benzo[b]thiophen-2-yl)methanamine
3 N-Methylation NaH, Iodomethane, anhydrous solvent 1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine (free base)
4 Salt formation HCl in ether or similar Hydrochloride salt of 1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine

Research Findings and Optimization Notes

  • The use of Boc-protected intermediates improves the selectivity of N-methylation and facilitates purification.
  • Reductive amination with NaBH(OAc)3 is preferred over NaBH4 in some cases due to milder conditions and better chemoselectivity.
  • Bromination of benzo[b]thiophene followed by substitution with tritylamine and subsequent methylation provides an alternative route with high yields.
  • Conversion to the hydrochloride salt enhances compound stability and facilitates handling and storage.
  • Vacuum drying and silica gel chromatography are commonly employed for purification and isolation of the final product.

Summary Table of Preparation Methods

Preparation Method Key Reagents/Conditions Advantages Limitations
Reductive amination 2-formylbenzo[b]thiophene, methylamine, NaBH4/NaBH(OAc)3 High selectivity, mild conditions Requires aldehyde intermediate
N-Methylation of amines NaH, iodomethane, Boc-protected amine Controlled methylation, easy deprotection Use of strong base, moisture sensitive
Bromination + substitution NBS, tritylamine, CH3ONa/CuBr High yield, versatile Multi-step, requires protection/deprotection
Hydrochloride salt formation HCl in ether or similar Stabilizes product, easy isolation Requires careful handling of HCl

Chemical Reactions Analysis

1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as aluminum chloride, and varying temperatures depending on the specific reaction. Major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted benzothiophenes .

Scientific Research Applications

1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Positional Isomerism : The placement of functional groups on the benzothiophene ring significantly alters biological activity. For example, 1-(6-Chloro-1-benzothiophen-3-yl)methanamine hydrochloride (benzothiophen-3-yl) exhibits distinct enzyme inhibition compared to the target compound (benzothiophen-2-yl), likely due to differences in steric hindrance and electronic effects .
  • N-Methylation: The N-methyl group in the target compound enhances lipophilicity and metabolic stability compared to non-methylated analogs like Benzo[b]thiophen-3-ylmethanamine hydrochloride, which may undergo faster hepatic clearance .

Chain Length and Pharmacokinetics

  • Ethanamine vs. Methanamine : Compounds with ethanamine chains (e.g., 2-(1-Benzothiophen-3-yl)ethan-1-amine hydrochloride) demonstrate prolonged receptor binding due to increased flexibility and van der Waals interactions, whereas methanamine derivatives like the target compound may exhibit faster absorption and distribution .

Halogenation and Electronic Effects

  • Chlorine or fluorine substituents (e.g., in 1-(3-Chloro-2-fluorophenyl)-N-methylmethanamine hydrochloride) introduce electron-withdrawing effects, polarizing the molecule and enhancing interactions with charged biological targets such as ion channels or G-protein-coupled receptors .

Biological Activity

1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H12ClNSC_{10}H_{12}ClNS. The compound features a benzo[b]thiophene moiety, which is known for its diverse biological activities. Its structural characteristics contribute to its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It can bind to enzymes or receptors, leading to either inhibition or activation of various biochemical pathways. Notably, its antimicrobial properties may stem from disrupting bacterial cell membranes or inhibiting essential enzymatic functions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The compound's mechanism may involve interference with cell wall synthesis or function, although detailed studies are still ongoing to elucidate these pathways.

Anticancer Properties

The compound has also been investigated for its anticancer activity. In vitro assays have demonstrated cytotoxic effects against several cancer cell lines, including human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116). For instance, certain derivatives of related compounds have shown IC50 values in the low micromolar range, indicating promising anticancer potential .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
This compoundMCF-7TBD
Related Compound AHCT-11616.19 ± 1.35
Related Compound BMCF-717.16 ± 1.54

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various N-substituted derivatives of this compound. These derivatives were designed to enhance potency and selectivity towards specific receptors such as the 5-HT2C receptor, which is implicated in various physiological processes including mood regulation and appetite control .

In particular, one study highlighted the importance of structural modifications that led to improved selectivity and reduced side effects compared to traditional pharmacological agents. The findings suggest that further exploration of these derivatives could yield novel therapeutic agents with enhanced efficacy against cancer and other diseases .

Q & A

Q. Key Considerations :

  • Optimize reaction temperature to avoid decomposition of the benzothiophene ring.
  • Monitor reaction progress via thin-layer chromatography (TLC) or HPLC.

Basic: How is the purity and structural integrity of this compound validated in academic research?

Methodological Answer:
Validation involves a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR confirm the presence of the benzothiophene ring (aromatic protons at δ 7.2–7.8 ppm) and the N-methyl group (singlet at δ 2.3–2.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% by area normalization) using a C18 column with UV detection at 254 nm .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms the molecular ion peak [M+H]+^+ at m/z corresponding to the molecular formula C10H12ClNSC_{10}H_{12}ClNS.

Data Contradiction Tip : Discrepancies in melting points (e.g., observed vs. literature) may indicate impurities or polymorphic forms.

Advanced: What crystallographic techniques are critical for resolving the 3D structure of this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) using SHELX software is the gold standard:

  • Data Collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Collect data up to θ = 25° to ensure completeness .
  • Structure Refinement :
    • Solve via direct methods (SHELXS) and refine with SHELXL.
    • Analyze hydrogen bonding (e.g., N–H···Cl interactions) and torsional angles between the benzothiophene and amine moieties .
  • Validation : Check R-factors (<5%) and residual electron density (<0.5 eÅ3^{-3}) .

Challenge : Crystallizing the hydrochloride salt may require slow evaporation in methanol/water mixtures.

Advanced: How do structural analogs inform the pharmacological activity of this compound?

Methodological Answer:
Comparative studies with analogs (e.g., anti-thrombotic AQ 1989 or tetrazole-based anticancer agents) highlight:

  • Structure-Activity Relationships (SAR) :
    • The benzo[b]thiophene ring enhances π-π stacking with aromatic residues in enzyme active sites (e.g., platelet aggregation inhibitors) .
    • Substitution at the 2-position (vs. 3-position) increases steric hindrance, potentially altering receptor binding .
  • In Vitro Assays : Screen for activity in platelet-rich plasma (anti-thrombotic) or cancer cell lines (e.g., MTT assay) .

Data Contradiction Analysis : Discrepancies in IC50_{50} values across studies may arise from assay conditions (e.g., buffer pH, cell passage number).

Advanced: What challenges arise in interpreting its interaction with neurotransmitter systems?

Methodological Answer:
Mechanistic studies require:

  • Radioligand Binding Assays : Compete against 3H^3H-labeled ligands (e.g., serotonin or dopamine receptor antagonists) to determine Ki_i values .
  • Molecular Dynamics (MD) Simulations : Model interactions with receptors (e.g., 5-HT2A_{2A}) using software like GROMACS. Focus on salt bridges between the protonated amine and Asp155 .
  • In Vivo Microdialysis : Measure neurotransmitter release (e.g., dopamine in striatum) post-administration.

Challenge : The hydrochloride salt’s solubility in physiological buffers may confound dose-response curves. Use phosphate-buffered saline (PBS) with 0.1% DMSO.

Advanced: How do computational methods enhance the design of derivatives with improved pharmacokinetics?

Methodological Answer:

  • ADMET Prediction : Use SwissADME to assess logP (target <3 for blood-brain barrier penetration) and cytochrome P450 inhibition .
  • Docking Studies (AutoDock Vina) : Screen derivatives against target proteins (e.g., thrombin for anti-coagulants). Prioritize compounds with ΔG < -8 kcal/mol .
  • Metabolic Stability : Incubate with liver microsomes (human or rat) and quantify parent compound via LC-MS/MS.

Data Contradiction Tip : Discrepancies between in silico and experimental results often stem from protein flexibility not captured in rigid docking.

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